An In-depth Technical Guide to Glycol Dimercaptoacetate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Glycol Dimercaptoacetate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of glycol dimercaptoacetate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced scientific fields where this versatile molecule finds application.
Chemical Identity and Structure
Glycol dimercaptoacetate, also known by its IUPAC name 2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate, is a diester of ethylene (B1197577) glycol and thioglycolic acid.[1][] It is a bifunctional molecule containing two thiol (-SH) groups and two ester linkages, which impart its characteristic reactivity.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 123-81-9[] |
| IUPAC Name | 2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate[1] |
| Molecular Formula | C6H10O4S2[] |
| SMILES | C(COC(=O)CS)OC(=O)CS[1] |
| InChI | InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2[1] |
| Synonyms | Ethylene glycol bis(mercaptoacetate), Ethylene glycol dithioglycolate, GDMA[1][4] |
Below is a diagram illustrating the chemical structure of Glycol Dimercaptoacetate.
Caption: Chemical structure of Glycol Dimercaptoacetate.
Physicochemical Properties
Glycol dimercaptoacetate is a colorless to pale yellow liquid with a characteristic thiol odor.[3][5] It is poorly soluble in water but miscible with alcohols and other organic solvents.[6][7]
Table 2: Physicochemical Properties of Glycol Dimercaptoacetate
| Property | Value | Reference(s) |
| Molecular Weight | 210.27 g/mol | [4] |
| Boiling Point | 137-139 °C at 2 mmHg | [][6] |
| Melting Point | Not available | |
| Density | 1.313 g/mL at 25 °C | [][6] |
| Refractive Index (n20/D) | 1.522 | [] |
| Flash Point | >110 °C (>230 °F) | [] |
| Vapor Pressure | 0.62 Pa at 25 °C | [4] |
| Solubility in Water | 20 g/L at 20 °C | [6][7] |
| logP | 0.6 | [] |
Experimental Protocols
Synthesis: Esterification of Ethylene Glycol with Thioglycolic Acid
Glycol dimercaptoacetate is synthesized via the Fischer esterification of ethylene glycol with two equivalents of thioglycolic acid, typically in the presence of an acid catalyst and a solvent that allows for the azeotropic removal of water to drive the reaction to completion.[6]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of glycol dimercaptoacetate.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethylene glycol (1.0 equivalent), thioglycolic acid (2.0-2.2 equivalents), a catalytic amount of an acid catalyst such as p-toluenesulfonic acid, and a suitable solvent like toluene.
-
Esterification: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Vacuum Distillation
The crude glycol dimercaptoacetate is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.[8]
Detailed Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the boiling point of glycol dimercaptoacetate (137-139 °C at 2 mmHg).[]
Analytical Data
Spectroscopic Data
The structure of glycol dimercaptoacetate can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data of Glycol Dimercaptoacetate
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | The spectrum is expected to show a singlet for the ethylene protons (O-CH₂-CH₂-O) and a doublet and a triplet for the methylene (B1212753) (S-CH₂) and thiol (SH) protons of the mercaptoacetate (B1236969) groups, respectively. | [7][9] |
| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon (C=O), the ethylene carbons (O-CH₂-CH₂-O), and the methylene carbon of the mercaptoacetate group (S-CH₂). | [9] |
| FT-IR (cm⁻¹) | Strong C=O stretching absorption around 1730-1750 cm⁻¹ (ester), C-O stretching in the 1250-1000 cm⁻¹ region, and a weak S-H stretching band around 2550 cm⁻¹.[6][9] | |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the ester and thioester bonds.[10] |
Applications in Drug Development and Research
The unique chemical structure of glycol dimercaptoacetate, with its two reactive thiol groups, makes it a valuable tool in drug development and various research applications.
Crosslinking Agent for Hydrogel Formation
Glycol dimercaptoacetate is widely used as a crosslinking agent in the formation of hydrogels, particularly through thiol-ene click chemistry.[11][12] These hydrogels are extensively investigated for controlled drug delivery applications. The thiol groups of glycol dimercaptoacetate can readily react with polymers containing "ene" functional groups (e.g., vinyl or allyl groups) in the presence of a photoinitiator and UV light, or via a Michael addition reaction.[11][13]
The resulting hydrogel network can encapsulate therapeutic agents, which are then released in a controlled manner as the hydrogel swells or degrades. The density of the crosslinking, which can be controlled by the concentration of glycol dimercaptoacetate, influences the mesh size of the hydrogel and, consequently, the release rate of the encapsulated drug.[14][15]
Logical Relationship of Thiol-Ene Hydrogel Formation
Caption: Thiol-ene click chemistry for drug-loaded hydrogel formation.
Chelating Agent
The thiol groups in glycol dimercaptoacetate can act as effective chelating agents for heavy metal ions.[] This property is relevant in the development of treatments for heavy metal poisoning, where the molecule can bind to toxic metals, facilitating their removal from the body.[]
Other Applications
Beyond drug development, glycol dimercaptoacetate is used in the synthesis of polymers and as a curing agent for epoxy resins.[6] Its antioxidant properties also make it a useful stabilizer in various formulations.[3]
Safety and Handling
Glycol dimercaptoacetate is harmful if swallowed, and can cause skin and serious eye irritation.[] It has a strong, unpleasant odor characteristic of thiols.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16]
Conclusion
Glycol dimercaptoacetate is a versatile chemical with a rich chemistry stemming from its dual thiol and ester functionalities. Its role as a crosslinking agent in the formation of hydrogels for controlled drug release is of significant interest to the drug development community. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers working with or considering the use of this important molecule.
References
- 1. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry [mdpi.com]
- 3. polysciences.com [polysciences.com]
- 4. Glycol dimercaptoacetate | 123-81-9 [amp.chemicalbook.com]
- 5. CAS 123-81-9: Glycol dimercaptoacetate | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. sae.org [sae.org]
- 9. Ethylene di(S-thioacetate) | C6H10O4S2 | CID 61059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. kinampark.com [kinampark.com]
- 12. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
